molecular formula C18H21ClN4O4S B2923524 N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide CAS No. 2034476-18-9

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide

Cat. No.: B2923524
CAS No.: 2034476-18-9
M. Wt: 424.9
InChI Key: KPAOIMPVOVFVIL-UHFFFAOYSA-N
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Description

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .

Biochemical Pathways

Given the presence of a 5-chloropyrimidin-2-yl moiety in its structure, it’s possible that it may interfere with pyrimidine metabolism or other related biochemical pathways .

Pharmacokinetics

These properties could impact its bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may have potential biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .

Preparation Methods

1. Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide typically involves a multi-step process. One common route starts with the preparation of 5-chloropyrimidin-2-ol, which undergoes a substitution reaction with piperidine. The resulting intermediate then reacts with a sulfonyl chloride derivative under controlled conditions to form the sulfonylated product. This compound is further reacted with 3-methylphenylacetic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to produce the final compound.

2. Industrial Production Methods: On an industrial scale, the production methods are optimized to ensure high yield and purity. This often involves the use of robust, scalable reaction conditions and purification techniques like recrystallization and chromatography. Key considerations include maintaining the integrity of sensitive functional groups and minimizing by-products.

1. Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl and acetamide moieties, under strong oxidizing conditions.

  • Reduction: Reduction reactions can target the sulfonyl group, potentially converting it into a sulfoxide or sulfide under specific conditions.

  • Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chloro-pyrimidine position.

2. Common Reagents and Conditions:

  • Oxidation: Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Employing reagents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

  • Substitution: Conditions may include polar aprotic solvents like DMF (dimethylformamide) and bases such as potassium carbonate (K₂CO₃).

3. Major Products: The major products depend on the specific reactions and conditions. For instance, oxidation can yield N-oxide derivatives, while reduction may produce sulfoxide or sulfide forms. Substitution reactions typically modify the pyrimidine ring, introducing new substituents.

Scientific Research Applications

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide finds applications in several scientific domains:

  • Chemistry: Used as a building block for more complex molecules and as a reagent in various organic synthesis reactions.

  • Biology: Explored for its potential as a molecular probe in biochemical assays, particularly those involving enzyme inhibition and receptor binding studies.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

  • Industry: Utilized in the development of new materials, such as advanced polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Compared to other similar compounds, N-(4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological properties. Similar compounds include:

  • N-(4-(sulfonyl)-3-methylphenyl)acetamide: Lacks the pyrimidine ring, potentially resulting in different biological activities.

  • N-(4-((piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide: Missing the chloro-pyrimidine moiety, affecting its chemical reactivity and interactions.

This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications, highlighting the importance of its continued study and development.

Properties

IUPAC Name

N-[4-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4S/c1-12-8-15(22-13(2)24)5-6-17(12)28(25,26)23-7-3-4-16(11-23)27-18-20-9-14(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOIMPVOVFVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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